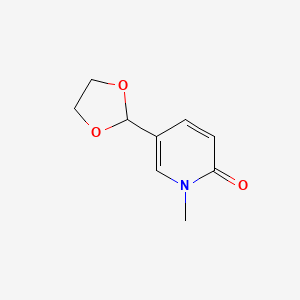
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone
概要
説明
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone typically involves the reaction of a pyridone derivative with a dioxolane compound. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-3(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyrimidone
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties can make it valuable for specific applications in research and industry.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C9H11NO3/c1-10-6-7(2-3-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3 |
InChIキー |
NUCIHYDMJVTUBM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=CC1=O)C2OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
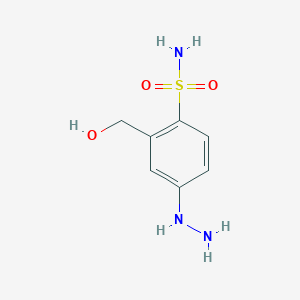
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)
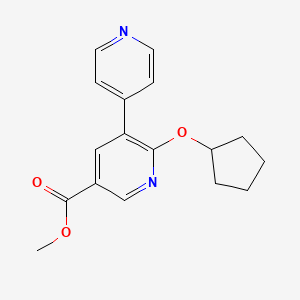
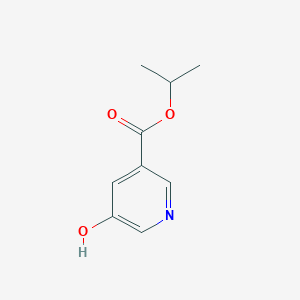
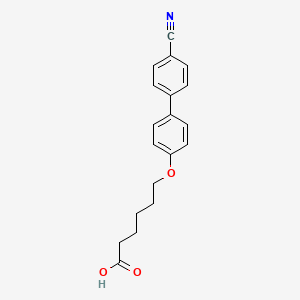

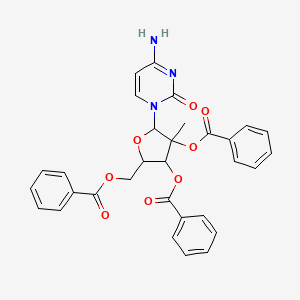
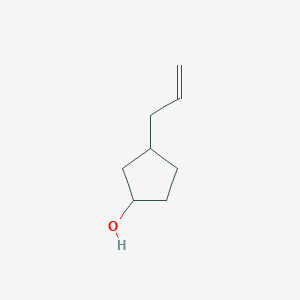

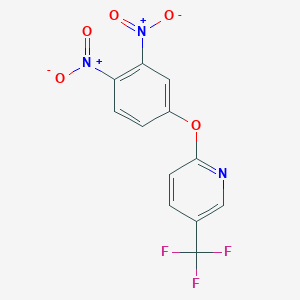
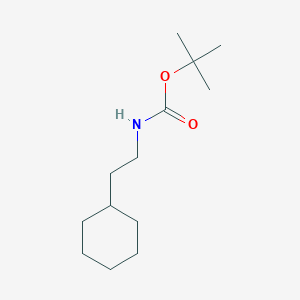
![3-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B8474158.png)
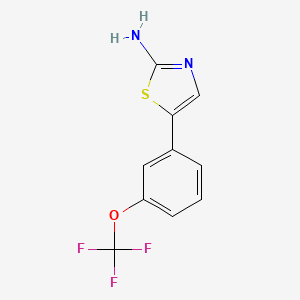
![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
